molecular formula C18H29N3OS B7185028 N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide

Cat. No.: B7185028
M. Wt: 335.5 g/mol
InChI Key: SVSSZJLTHQFLLE-UHFFFAOYSA-N
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Description

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide is a complex organic compound that features a piperidine ring and a thiophene ring

Properties

IUPAC Name

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3OS/c1-20-10-6-18(7-11-20,21-8-3-2-4-9-21)15-19-17(22)13-16-5-12-23-14-16/h5,12,14H,2-4,6-11,13,15H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSZJLTHQFLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CNC(=O)CC2=CSC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the thiophene ring through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride
  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • 1-methyl-4-piperidone

Uniqueness

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide is unique due to its combination of a piperidine ring and a thiophene ring This structural feature imparts specific chemical properties and biological activities that distinguish it from other similar compounds

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